N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
Introduction to Heterocyclic Frameworks in Medicinal Chemistry
Heterocyclic compounds constitute over 80% of clinically approved drugs, attributed to their structural mimicry of endogenous biomolecules and capacity for diverse non-covalent interactions. The integration of nitrogen-, oxygen-, and sulfur-containing rings into drug candidates enhances solubility, metabolic stability, and target affinity. Triazolopyridines, 1,2,4-oxadiazoles, and isoxazole-thiophene systems exemplify privileged scaffolds that enable precise modulation of pharmacokinetic and pharmacodynamic properties.
Role of Triazolopyridine Scaffolds in Bioactive Compound Design
Triazolopyridines, characterized by a fused triazole-pyridine ring system, exhibit remarkable structural plasticity, enabling interactions with ATP-binding pockets of kinases and neurotransmitter receptors. The triazolo[4,3-a]pyridine subunit in the target compound contributes to:
- Kinase inhibition : Triazolopyridines like filgotinib and tucatinib demonstrate selective inhibition of Janus kinases (JAK) and human epidermal growth factor receptor 2 (HER2), respectively.
- DNA repair modulation : Derivatives such as 17z (IC~50~ < 50 µM) inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), sensitizing cancer cells to topoisomerase II poisons.
Structural and Pharmacophoric Features
The planar triazolopyridine core facilitates π-π stacking with aromatic residues in catalytic domains, while the methylene bridge (-CH~2~-) adjacent to the triazole ring enhances conformational flexibility for optimal target engagement. Substituents at the C-8 position (e.g., 3-methyl-1,2,4-oxadiazole) introduce steric and electronic perturbations that fine-tune selectivity profiles (Table 1).
Table 1. Bioactive Triazolopyridine Derivatives and Their Targets
| Compound | Substituent at C-8 | Biological Target | Activity (IC~50~) |
|---|---|---|---|
| Trazodone | Chlorophenylpiperazine | Serotonin receptors | 78 nM (5-HT~2A~) |
| Filgotinib | Cyclopropanecarbonitrile | JAK1 | 10 nM |
| Target Compound | 3-Methyl-1,2,4-oxadiazole | TDP2/Kinases | Under investigation |
The incorporation of 1,2,4-oxadiazole at C-8 in the target compound likely enhances metabolic stability compared to ester-containing analogs, leveraging oxadiazole's resistance to enzymatic hydrolysis.
Pharmacophoric Significance of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles serve as bioisosteric replacements for esters and carboxamides, offering improved hydrolytic stability and hydrogen-bonding capacity. The 3-methyl-1,2,4-oxadiazole moiety in the target compound contributes to:
- Electron-withdrawing effects : Polarizes the triazolopyridine system, enhancing interactions with cationic residues in catalytic sites.
- Metabolic resistance : The oxadiazole ring's stability against cytochrome P450-mediated degradation extends plasma half-life.
Structure-Activity Relationships (SAR)
Key modifications to the 1,2,4-oxadiazole scaffold influence target affinity and cellular permeability:
- Substituent size : Methyl groups at C-3 (as in the target compound) balance steric hindrance and lipophilicity, optimizing blood-brain barrier penetration.
- Ring hybridization : Fusion with triazolopyridine augments π-orbital overlap, critical for intercalation into DNA-protein complexes.
Table 2. 1,2,4-Oxadiazole Derivatives in Anticancer Drug Design
| Derivative | Substituents | Target | IC~50~ |
|---|---|---|---|
| 7a | 5-Phenyl | TDP2 | 42 µM |
| 17z | 4-Fluorophenyl | TDP2 | 18 µM |
| Target Compound | 3-Methyl | Kinases/TDP2 (Predicted) | Pending |
The 3-methyl substitution in the target compound may reduce cytotoxicity compared to halogenated analogs, as evidenced by 17z's favorable safety profile.
Isoxazole-Thiophene Hybrid Systems in Targeted Therapeutics
The 5-(thiophen-2-yl)isoxazole-3-carboxamide moiety introduces dual electronic modulation:
- Isoxazole ring : Serves as a hydrogen-bond acceptor, engaging with backbone amides in target proteins.
- Thiophene moiety : Enhances lipophilicity for membrane penetration while providing a site for metabolic conjugation (e.g., sulfoxidation).
Synergistic Effects in Hybrid Scaffolds
- Electron delocalization : Conjugation between isoxazole's oxygen and thiophene's sulfur atoms redistributes electron density, enhancing binding to hydrophobic pockets.
- Steric complementarity : The 120° bond angle between isoxazole and thiophene orients substituents for optimal van der Waals contacts.
Table 3. Isoxazole-Thiophene Hybrids and Their Applications
| Hybrid System | Pharmacological Activity | Target |
|---|---|---|
| 5-(Thiophen-2-yl)isoxazole | Anticancer | Tubulin polymerization |
| Isoxazole-3-carboxamide | Anti-inflammatory | COX-2 |
In the target compound, the carboxamide linker (-CONH-) bridges the isoxazole-thiophene system to the triazolopyridine core, enabling simultaneous engagement with multiple subpockets in protein binding sites.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3S/c1-10-20-18(28-23-10)11-4-2-6-25-15(21-22-16(11)25)9-19-17(26)12-8-13(27-24-12)14-5-3-7-29-14/h2-8H,9H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXHFKAYMGAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that combines multiple pharmacophoric elements known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a unique combination of isoxazole and oxadiazole rings which are known for their significant roles in medicinal chemistry. Its molecular formula is with a molar mass of 390.44 g/mol. The presence of these heterocycles contributes to the compound's bioactivity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molar Mass | 390.44 g/mol |
| Density | 1.31 g/cm³ |
| pKa | 13.25 |
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. The compound has been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms such as:
- Inhibition of Enzymes : It selectively inhibits key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Targeting Growth Factors : The compound interferes with growth factor signaling pathways that are crucial for tumor growth .
- Molecular Docking Studies : Computational studies suggest strong binding affinity to specific cancer-related proteins, indicating potential as a therapeutic agent .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against different bacterial strains. Studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, which is essential in the development of new antibiotics .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound has shown promise in various other areas:
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.
- Antidiabetic : Some derivatives have exhibited hypoglycemic effects .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro assays using different cancer cell lines revealed that the compound exhibits IC50 values in the micromolar range, indicating effective cytotoxicity .
- Structure-Activity Relationship (SAR) : Modifications on the isoxazole and oxadiazole moieties were explored to enhance biological activity. It was found that certain substitutions significantly increased potency against cancer cells .
- Molecular Interaction Studies : Docking studies have identified critical interactions between the compound and target proteins involved in cancer pathways, supporting its development as a lead compound for further drug design .
Scientific Research Applications
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:
- Mechanism-Based Approaches : A review indicated that compounds similar to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide have shown promising anticancer activity against various cell lines. For example, certain oxadiazole derivatives demonstrated IC50 values lower than established anticancer drugs like staurosporine and ethidium bromide .
- Cytotoxicity Assays : In vitro studies using MTT assays have revealed that compounds with similar scaffolds exhibit significant cytotoxicity against cancer cell lines such as HEPG2 and MCF7. A specific derivative showed an IC50 value of 0.275 µM, indicating potent activity compared to standard treatments .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antimicrobial Evaluation : Research indicates that derivatives containing oxadiazole rings exhibit moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. These findings are supported by agar well diffusion methods which highlight the effectiveness of these compounds in inhibiting bacterial growth .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis and Testing : A study synthesized various derivatives and evaluated their biological activities. Among these, certain compounds showed enhanced potency against targeted cancer cell lines due to their ability to inhibit specific pathways involved in tumor growth .
- Patent Applications : The compound has been included in patent filings for its potential use in pharmaceutical formulations aimed at treating cancers and infections caused by resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, most notably N-[(8-methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (). Key differences include:
- Core Heterocycle: The pyridine vs.
- Substituents :
Spectroscopic and Computational Analysis
NMR profiling (as in ) can highlight substituent effects. For instance:
- Thiophene vs. Benzothiadiazole : The thiophene’s electron-rich nature shifts proton signals in the aromatic region (e.g., δ 7.2–7.5 ppm for thiophene vs. δ 7.8–8.2 ppm for benzothiadiazole) .
- Oxadiazole vs. Methoxy : The methyl-oxadiazole’s electron-withdrawing effect deshields adjacent protons, distinct from methoxy’s electron-donating influence.
Computational lumping strategies () suggest that compounds with similar heterocyclic frameworks (e.g., triazole-isoxazole hybrids) may share physicochemical properties, but the methyl-oxadiazole and thiophene groups in this compound likely confer unique bioavailability or metabolic profiles .
Bioactivity and Functional Implications
- Kinase Inhibition : The triazolo-pyridine scaffold is common in kinase inhibitors (e.g., JAK2/STAT3 inhibitors), where electron-deficient heterocycles enhance ATP-binding pocket interactions .
- Antimicrobial Activity : Thiophene-isoxazole hybrids exhibit broad-spectrum antimicrobial effects, with logP values (~3.5) suggesting moderate cell permeability .
Data Table: Comparative Analysis of Key Features
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazolo[4,3-a]pyridine core in this compound?
- Methodology : The triazolo[4,3-a]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, refluxing precursor amines with diethyl oxalate in THF, followed by heterocyclization with sulfonyl hydrazides (as demonstrated in Scheme 3 of ). Fluoroacylation via trifluoroethyl acetate in dioxane may further modify substituents .
- Key Considerations : Optimize reaction time and solvent polarity to prevent side-product formation (e.g., over-acylation).
Q. How can the isoxazole-thiophene moiety be introduced without compromising regioselectivity?
- Methodology : Use Sonogashira coupling or click chemistry to attach the thiophene group to the isoxazole ring. highlights similar protocols for attaching heteroaromatic substituents via palladium-catalyzed cross-coupling under inert conditions.
- Validation : Confirm regiochemistry via -NMR coupling constants and NOESY spectra to distinguish between 3- and 5-substituted isoxazoles .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Techniques :
- HPLC-MS for purity assessment (retention time >95%).
- X-ray crystallography to resolve ambiguities in fused heterocyclic systems (e.g., triazolo-oxadiazole linkage) .
- FT-IR to confirm carboxamide C=O stretches (~1680 cm) and thiophene C-S bonds (~690 cm) .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodology :
Prepare the ligand (target compound) using Gaussian09 for geometry optimization (B3LYP/6-31G* basis set).
Dock into target protein active sites (e.g., GSK-3β in ) using AutoDock Vina, accounting for hydrophobic interactions with the thiophene and hydrogen bonds from the carboxamide .
Validate predictions with in vitro assays (e.g., kinase inhibition IC).
- Data Contradictions : Discrepancies between docking scores and experimental activity may arise from solvation effects or protein flexibility.
Q. What strategies resolve low yields during the alkylation of the triazole-methyl group?
- Troubleshooting :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems ( ).
- Replace traditional alkyl halides with tosylates or mesylates for better leaving-group efficiency .
Q. How do electronic effects of substituents (e.g., 3-methyl-oxadiazole vs. thiophene) influence bioactivity?
- SAR Analysis :
| Substituent | Electronic Effect | Biological Activity Trend |
|---|---|---|
| 3-methyl-oxadiazole | Electron-withdrawing | Enhanced kinase selectivity |
| Thiophene | π-electron-rich | Improved membrane permeability |
Q. What experimental designs optimize reaction conditions for scaled-up synthesis?
- DoE Approach :
- Apply factorial design (e.g., 3 factorial) to variables: temperature (60–120°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%).
- Use response surface methodology (RSM) to maximize yield and minimize impurities ( ).
Data Interpretation and Conflict Resolution
Q. How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Case Example : If computational models (e.g., SwissADME) predict poor solubility but in vitro assays show moderate bioavailability:
Re-evaluate logP calculations (experimental vs. predicted).
Test salt forms (e.g., hydrochloride) to improve solubility ( ).
- Reference : highlights carboxamide derivatives with logP <3.5 as optimal for blood-brain barrier penetration.
Q. Why might biological assays show variability in IC values across studies?
- Factors :
- Assay Conditions : Variations in ATP concentration (kinase assays) or serum content (cell-based assays).
- Compound Stability : Hydrolysis of the oxadiazole ring under acidic conditions ( ).
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
